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Introduction

SRI-31142 is a potent, putative allosteric inhibitor of the dopamine transporter (DAT), with a
reported Ki of 1.9 nM.[1] As a critical regulator of dopamine homeostasis in the brain, the DAT
is a key target for both therapeutic drugs and substances of abuse. Allosteric modulators of
DAT, such as SRI-31142, offer a promising avenue for therapeutic development, potentially
providing greater specificity and a reduced side-effect profile compared to traditional orthosteric
inhibitors.[2][3] Live cell imaging presents a powerful methodology to investigate the dynamic
effects of compounds like SRI-31142 on DAT function in a physiologically relevant context.

These application notes provide detailed protocols for live cell imaging assays designed to
investigate the effects of SRI-31142 on DAT activity. The protocols are based on established
methods for monitoring DAT function and trafficking in real-time. While direct live cell imaging
data for SRI-31142 is limited and its precise mechanism of action on DAT in live cells remains
an area of active investigation, these assays provide a robust framework for characterizing its
potential as an allosteric modulator.[4]

Mechanism of Action: Allosteric Modulation of the
Dopamine Transporter
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The dopamine transporter is a transmembrane protein responsible for the reuptake of
dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating
dopaminergic signaling. Traditional DAT inhibitors, such as cocaine, bind to the primary
substrate-binding site (orthosteric site) and competitively block dopamine uptake.

Allosteric modulators, in contrast, bind to a distinct site on the transporter, inducing a
conformational change that alters the affinity or efficacy of the orthosteric site for its ligands
(e.g., dopamine or cocaine).[2] This can result in a non-competitive mode of inhibition and may
offer advantages such as "saturability” of effect and a lower potential for abuse. SRI-31142 is
hypothesized to act via such an allosteric mechanism. The following diagram illustrates the
proposed mechanism of action.
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Figure 1. Proposed allosteric inhibition of DAT by SRI-31142.

Quantitative Data Summary

The following table summarizes the known quantitative data for SRI-31142. It is important to
note the limited availability of data from functional live cell imaging assays.
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Parameter Value Assay System Reference

Radioligand binding

Ki 1.9nM
assay
No direct inhibition Live cell imaging of
observed when Ca2+ signals in cells

Effect on Ca2+ o )
administered alone at expressing DAT and

Signaling
concentrations up to voltage-gated Ca2+

10 uM channels

Experimental Protocols

The following protocols describe two key live cell imaging assays to investigate the effect of
SRI-31142 on DAT function: a fluorescent substrate uptake assay and a DAT trafficking assay.

Protocol 1: Fluorescent Substrate Uptake Assay

This assay directly measures the rate of dopamine transporter-mediated uptake of a
fluorescent substrate in live cells. Inhibition of uptake by SRI-31142 would indicate a functional

blockade of the transporter.

Workflow Diagram:
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:

2. Pre-incubate with SRI-31142
or vehicle control

:

3. Add fluorescent DAT substrate

:

4. Acquire time-lapse images
(e.g., every 30 seconds for 10 minutes)

:

5. Quantify intracellular fluorescence
intensity over time

:

6. Calculate initial uptake rates and
compare between conditions
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Figure 2. Workflow for the fluorescent substrate uptake assay.

Materials and Reagents:

HEK293 or other suitable host cells stably expressing human DAT (hDAT)
Glass-bottom imaging dishes or plates

Live cell imaging medium (e.g., FluoroBrite DMEM)

Fluorescent DAT substrate (e.g., ASP+ or a fluorescent cocaine analog)

SRI-31142
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e Vehicle control (e.g., DMSO)

» Positive control DAT inhibitor (e.g., cocaine or GBR12909)

 Live cell imaging system with environmental control (37°C, 5% CO2)

Procedure:

o Cell Plating: 24-48 hours prior to imaging, seed DAT-expressing cells onto glass-bottom
imaging dishes at a density that will result in 70-80% confluency on the day of the
experiment.

o Compound Preparation: Prepare stock solutions of SRI-31142, positive control inhibitor, and
fluorescent substrate in a suitable solvent (e.g., DMSO). On the day of the experiment,
prepare working dilutions in pre-warmed live cell imaging medium.

e Pre-incubation:

o Wash the cells gently with pre-warmed imaging medium.

o Add the imaging medium containing the desired concentration of SRI-31142 or vehicle
control to the cells.

o Incubate for 15-30 minutes at 37°C and 5% CO2.

e Image Acquisition:

[¢]

Place the imaging dish on the microscope stage and allow it to equilibrate.

o

Acquire a baseline image before adding the fluorescent substrate.

[e]

Add the fluorescent DAT substrate to the dish and immediately begin time-lapse imaging.

(¢]

Acquire images every 30 seconds for 10-15 minutes.

o Data Analysis:

o Define regions of interest (ROIs) around individual cells.
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o Measure the mean fluorescence intensity within each ROI for each time point.

o Correct for background fluorescence.

o Plot the background-corrected fluorescence intensity as a function of time.

o Calculate the initial rate of uptake (the slope of the initial linear portion of the curve).

o Compare the uptake rates between vehicle-treated, SRI-31142-treated, and positive

control-treated cells.

Protocol 2: DAT Trafficking Assay Using a Fluorescently
Labeled Ligand

This assay visualizes the localization and movement of DAT on the plasma membrane and its
internalization. Allosteric modulators can sometimes affect the trafficking of transporters, and
this assay can be used to investigate if SRI-31142 has such effects.

Workflow Diagram:
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Figure 3. Workflow for the DAT trafficking assay.

Materials and Reagents:

o Cells stably expressing a fluorescently tagged DAT (e.g., DAT-GFP)

o Glass-bottom imaging dishes or plates

 Live cell imaging medium

e SRI-31142

e Vehicle control (e.g., DMSO)

 Live cell imaging system with a confocal or TIRF microscope and environmental control

Procedure:
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o Cell Plating: Plate DAT-GFP expressing cells on glass-bottom dishes as described in
Protocol 1.

e Treatment:

o Wash the cells with pre-warmed imaging medium.

o Add imaging medium containing SRI-31142 or vehicle control.

o Incubate for the desired duration (e.g., 30 minutes to several hours) at 37°C and 5% CO2.
e Image Acquisition:

o Acquire high-resolution images of the cells using a confocal or TIRF microscope. TIRF
microscopy is particularly useful for visualizing DAT at the plasma membrane.

o Observe any changes in the subcellular localization of DAT-GFP (e.g., increased
intracellular puncta, which may indicate internalization).

o Fluorescence Recovery After Photobleaching (FRAP) (Optional):
o Define a region of interest on the plasma membrane of a cell.
o Photobleach the GFP signal in this region using a high-intensity laser.

o Acquire a time-lapse series of images to monitor the recovery of fluorescence in the
bleached region.

o Data Analysis:
o Quantify the ratio of plasma membrane to intracellular DAT-GFP fluorescence intensity.

o For FRAP experiments, measure the fluorescence recovery over time and fit the data to a
curve to determine the mobile fraction of DAT and the kinetics of recovery.

o Compare these parameters between vehicle- and SRI-31142-treated cells.

Expected Outcomes and Interpretation
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» Fluorescent Substrate Uptake Assay: If SRI-31142 is a functional inhibitor of DAT in live
cells, a dose-dependent decrease in the initial rate of fluorescent substrate uptake is
expected. By testing SRI-31142 in the presence of a competitive inhibitor like cocaine, it may
be possible to discern an allosteric mechanism.

o DAT Trafficking Assay: SRI-31142 may alter the subcellular distribution of DAT. For example,
it could promote or inhibit the internalization of the transporter from the cell surface. FRAP
analysis can reveal if SRI-31142 affects the lateral mobility of DAT within the plasma
membrane, which could be indicative of a conformational change or altered interactions with
other proteins.

Conclusion

The provided application notes and protocols offer a comprehensive framework for
investigating the effects of the putative allosteric DAT modulator, SRI-31142, using live cell
imaging. While the existing data on the direct functional effects of SRI-31142 in live cells is
limited, these assays provide the necessary tools to further elucidate its mechanism of action
and its potential as a therapeutic agent. Careful experimental design and data interpretation will
be crucial in advancing our understanding of this and other allosteric modulators of the
dopamine transporter.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Live Cell Imaging
Assays with SRI-31142]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610991#live-cell-imaging-assays-with-sri-31142]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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